molecular formula C20H19NO8S B050003 Berberine bisulfate CAS No. 633-66-9

Berberine bisulfate

Cat. No.: B050003
CAS No.: 633-66-9
M. Wt: 433.4 g/mol
InChI Key: JISRTQBQFQMSLG-UHFFFAOYSA-M
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Description

Berberine sulfate is a sulfated salt of the natural alkaloid berberine, offering enhanced solubility for in vitro research applications. This compound is a well-characterized activator of adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its primary research value lies in its ability to inhibit mitochondrial complex I, leading to an increase in the AMP/ATP ratio and subsequent AMPK activation. This mechanism underlines its extensive use in studies investigating metabolic pathways, including glucose and lipid metabolism, insulin signaling, and mitochondrial function. Researchers utilize berberine sulfate in models of metabolic syndrome, diabetes, and non-alcoholic fatty liver disease (NAFLD). Beyond its metabolic effects, it exhibits research applications in oncology for its pro-apoptotic and anti-proliferative effects on various cancer cell lines, and in microbiology for its antimicrobial properties. This high-purity reagent is an essential tool for biochemical assays, cell-based screening, and mechanistic studies in molecular pharmacology.

Properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISRTQBQFQMSLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979387
Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate
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Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

INSOL IN CHLOROFORM /TRIHYDRATE/
Record name BERBERINE SULFATE
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Color/Form

YELLOW CRYSTALS

CAS No.

633-66-9, 316-41-6
Record name Berberine bisulfate
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Record name Berberine sulfate [JAN]
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Record name BERBERINE SULFATE
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Record name 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate
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Record name Berberine hydrogen sulphate
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Preparation Methods

Traditional Extraction from Botanical Sources

Berberine sulfate is traditionally isolated from plants such as Berberis aristata, Coptis chinensis, and Hydrastis canadensis. These species contain berberine in their roots, stems, and bark, often conjugated with sulfate groups. The extraction process typically involves solvent extraction followed by precipitation. For example, crushed plant material is refluxed with ethanol or water, and the resulting extract is treated with sulfuric acid to precipitate berberine sulfate. However, this method faces challenges such as low yield (10–15%) and contamination with chloride ions when berberine hydrochloride intermediates are used.

Modern Advancements in Plant-Based Extraction

A patented method (CN1324026C) addresses chloride contamination by pretreating berberine hydrochloride with ion-exchange resins or ethanol washes to remove Cl⁻ ions. This step is critical because residual chloride can form berberine bisulfate impurities, which reduce water solubility and compromise pharmaceutical suitability. The optimized protocol involves:

  • Dissolving berberine hydrochloride in ethanol.

  • Adding sulfuric acid under controlled pH (2.5–3.0).

  • Precipitating berberine sulfate with a yield of 78–82%.

Despite these improvements, plant-based methods remain resource-intensive due to reliance on slow-growing botanicals.

Microbial Biosynthesis

De Novo Biosynthesis in Engineered Yeast

Recent advances in synthetic biology have enabled the heterologous production of berberine sulfate in Saccharomyces cerevisiae. A landmark study reconstructed the biosynthetic pathway using 19 engineered genes, including 12 heterologous enzymes from plants and bacteria. Key steps include:

  • Tyrosine Overproduction : Engineered yeast strains overexpress ARO4 and ARO7 to enhance tyrosine synthesis.

  • Benzylisoquinoline Alkaloid (BIA) Pathway : Enzymes such as norcoclaurine synthase (NCS) and berberine bridge enzyme (BBE) convert tyrosine to berberine precursors.

The strain produced 1.08 mg/L berberine in bioreactors, with a 643-fold increase after optimizing fermentation and heat treatment (98°C for 36 hours). While microbial biosynthesis offers a sustainable alternative, low titers and high production costs currently limit scalability.

Chemical Synthesis

Direct Sulfation of Berberine

Berberine sulfate can be synthesized by reacting berberine freebase with sulfuric acid:

Berberine (C20H18NO4) + H2SO4Berberine sulfate (C20H18NO4)2SO42\text{Berberine (C}{20}\text{H}{18}\text{NO}4\text{) + H}2\text{SO}4 \rightarrow \text{Berberine sulfate (C}{20}\text{H}{18}\text{NO}4\text{)}2\cdot\text{SO}4^{2-}

This method achieves >90% purity but requires stringent control of stoichiometry to avoid over-sulfation.

Conversion from Berberine Hydrochloride

The patent CN1324026C details a two-step process:

  • Chloride Removal : Berberine hydrochloride is treated with ethanol to reduce Cl⁻ content.

  • Sulfation : The purified berberine is reacted with sulfuric acid at 60–70°C, yielding berberine sulfate with ≤0.1% Cl⁻ impurities.

Purification Techniques

Recrystallization

Crude berberine sulfate is dissolved in hot water and filtered to remove insoluble impurities. Gradual cooling induces crystallization, yielding 95–97% pure product.

Column Chromatography

Silica gel or ion-exchange chromatography separates berberine sulfate from bisulfate contaminants. High-performance liquid chromatography (HPLC) achieves >99% purity but is cost-prohibitive for industrial use.

Comparative Analysis of Preparation Methods

Method Yield Purity Cost Scalability
Plant Extraction10–82%70–95%LowModerate
Microbial Biosynthesis1.08 mg/L>90%HighLow
Chemical Synthesis85–90%90–99%ModerateHigh

Key Findings :

  • Plant extraction remains the most scalable method but suffers from variable yields.

  • Microbial biosynthesis, while innovative, requires further optimization to compete economically.

  • Chemical synthesis balances cost and efficiency but generates acidic waste.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action:
Berberine sulfate has demonstrated notable antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. It disrupts microbial cell membranes and interferes with metabolic processes, leading to cell death.

  • Study Findings: Research indicates that berberine sulfate exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and other resistant strains. Its mode of action includes inhibition of bacterial DNA synthesis and modulation of quorum sensing pathways .
MicroorganismActivityReference
MRSAInhibition
E. coliInhibition
Streptococcus spp.Inhibition

Cancer Treatment

Mechanisms in Oncology:
Berberine sulfate has been extensively studied for its anticancer properties. It induces apoptosis in cancer cells through multiple biochemical pathways, including the modulation of cell cycle regulators and the activation of pro-apoptotic factors.

  • Case Studies: Recent clinical trials have highlighted berberine's potential in sensitizing cancer cells to chemotherapy, thereby overcoming drug resistance. Its low toxicity profile towards normal cells enhances its viability as a therapeutic agent .
Cancer TypeMechanism of ActionReference
Breast CancerInduction of apoptosis
Colorectal CancerInhibition of proliferation
Lung CancerModulation of signaling pathways

Anti-Inflammatory Effects

Role in Inflammation:
Berberine sulfate exhibits immunomodulatory effects, making it a candidate for treating inflammatory diseases. It reduces the secretion of pro-inflammatory cytokines and enhances anti-inflammatory cytokines.

  • Research Insights: A study demonstrated that pretreatment with berberine sulfate significantly reduced tissue injury in endotoxemic mice by inhibiting the production of TNF-α and IL-6, thereby improving survival rates .
Inflammatory ConditionEffectReference
SepsisReduced mortality
Acute Lung InjuryAttenuated tissue damage
Intestinal InjuryImproved recovery

Pharmacokinetics and Bioavailability

Despite its promising applications, berberine sulfate faces challenges regarding bioavailability. Research is ongoing to develop novel formulations that enhance its absorption and therapeutic efficacy.

  • Bioavailability Studies: Comparative studies have shown that different administration routes (oral vs. rectal) affect the bioavailability of berberine, suggesting that optimized delivery methods could enhance its clinical applicability .

Mechanism of Action

Berberine sulfate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Berberine Hydrochloride

  • Solubility and Bioavailability: Berberine hydrochloride is another common salt form. However, berberine sulfate demonstrates superior bioavailability due to enhanced solubility and stability in physiological conditions .
  • Pharmacological Actions : Both forms exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria (e.g., E. coli, Staphylococcus aureus) by inhibiting RNA synthesis and glycolysis . However, berberine sulfate shows stronger inhibition of bacterial adhesion by suppressing fimbriae synthesis in E. coli .
  • Clinical Use : Berberine hydrochloride is widely used for diarrhea and dysentery, while berberine sulfate is increasingly studied for metabolic and osteoprotective applications .

Dihydroberberine

  • Structure and Bioavailability : Dihydroberberine is a reduced derivative of berberine with improved intestinal absorption. Unlike berberine sulfate, it bypasses extensive first-pass metabolism, achieving higher plasma concentrations .
  • Anti-Inflammatory Effects: While berberine sulfate attenuates endotoxemia by reducing TNF-α and NO levels , dihydroberberine shows superior efficacy in murine colitis models by downregulating IL-6 and TNF-α in the colon .
  • Therapeutic Focus : Dihydroberberine is prioritized for gastrointestinal inflammation, whereas berberine sulfate is broader in scope, targeting metabolic and bone disorders .

Silymarin

  • Antioxidant Mechanisms: Silymarin (from milk thistle) and berberine sulfate both reduce oxidative stress, but their mechanisms differ. Silymarin directly scavenges free radicals, while berberine sulfate upregulates endogenous antioxidants (e.g., glutathione) and inhibits lipid peroxidation .
  • Hepatoprotection : Berberine sulfate reduces malondialdehyde (MDA) levels in the liver, indicating protection against ferroptosis . Silymarin, however, is more extensively validated for liver conditions like cirrhosis and hepatitis .

Columbamine and Berberrubine (Berberine Metabolites)

  • Activity : These metabolites retain berberine’s antioxidant and antimicrobial properties but with lower potency. Columbamine shows moderate anti-tumor effects, while berberrubine has weaker AMPK activation compared to berberine sulfate .
  • Bioavailability : Metabolites contribute to berberine’s in vivo effects but are less stable than the parent compound .

Comparative Data Tables

Table 1: Pharmacokinetic and Therapeutic Comparison

Compound Bioavailability Key Mechanisms Clinical Applications
Berberine Sulfate High (sulfate salt) AMPK activation, NF-κB/NFAT inhibition Diabetes, osteoporosis, infections
Berberine HCl Moderate RNA transcription inhibition Diarrhea, dysentery
Dihydroberberine Very High IL-6/TNF-α suppression Ulcerative colitis
Silymarin Low Free radical scavenging Liver cirrhosis, hepatitis

Table 2: Antimicrobial Activity

Compound MIC for E. coli (μg/ml) Key Target Adhesion Inhibition
Berberine Sulfate 300 (growth inhibition) FtsZ GTPase Yes (fimbriae loss)
Berberine HCl 100–200 RNA synthesis No
Dihydroberberine Not studied N/A No

Research Findings and Mechanistic Insights

  • Anti-Inflammatory Effects: Berberine sulfate reduces mortality in endotoxemic mice by 57% (vs. 22% in controls) via TNF-α and NO suppression . Silymarin lacks comparable endotoxemia data.
  • Metabolic Effects : Berberine sulfate lowers fasting blood glucose by 20–30% in diabetic patients, comparable to metformin but with added lipid-lowering benefits .

Biological Activity

Berberine sulfate (BS) is a quaternary ammonium salt derived from the isoquinoline alkaloid berberine, primarily extracted from plants such as Berberis vulgaris and Coptis chinensis. It has gained attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of berberine sulfate, focusing on its mechanisms of action, therapeutic applications, and relevant clinical studies.

Berberine sulfate exerts its biological effects through various mechanisms:

  • Cell Cycle Regulation : Berberine has been shown to induce cell cycle arrest in cancer cells. At low concentrations, it arrests cells in the G1 phase, while higher concentrations lead to G2/M phase arrest. This is mediated by the upregulation of the BTG2 gene and modulation of proapoptotic and antiapoptotic proteins such as p53 and Bcl-2 .
  • Apoptosis Induction : Berberine activates apoptotic pathways by increasing levels of pro-apoptotic proteins (e.g., Bax, caspases) and decreasing anti-apoptotic proteins (e.g., c-IAP1, XIAP). It also enhances reactive oxygen species (ROS) production, which plays a crucial role in apoptosis signaling .
  • Anti-inflammatory Effects : Berberine sulfate modulates several signaling pathways, including AMP-activated protein kinase (AMPK) and nuclear factor kappa B (NF-κB), contributing to its anti-inflammatory properties. These pathways are critical in regulating inflammation and cellular stress responses .
  • Antimicrobial Activity : Berberine sulfate exhibits significant antimicrobial effects against various pathogens, including Escherichia coli and Vibrio cholerae. Clinical trials have demonstrated its efficacy in reducing diarrhea caused by these pathogens .

Therapeutic Applications

Berberine sulfate has been investigated for several therapeutic applications:

1. Gastrointestinal Disorders

A randomized controlled trial involving 165 adults with acute diarrhea due to enterotoxigenic E. coli showed that a single oral dose of 400 mg BS significantly reduced stool volume and diarrhea duration compared to controls. The study indicated that BS is an effective antisecretory agent for ETEC diarrhea .

2. Cancer Treatment

Berberine’s anticancer potential has been explored in various studies. It has been shown to inhibit the proliferation of multiple cancer cell lines through cell cycle arrest and apoptosis induction. For instance, studies on colon cancer cells revealed that berberine leads to significant downregulation of anti-apoptotic genes and activation of apoptotic pathways .

3. Inflammatory Bowel Disease

In a Phase I trial involving patients with ulcerative colitis, berberine significantly decreased the Geboes grade—a composite measure of tissue inflammation—demonstrating its potential as an adjunct therapy for inflammatory bowel diseases .

Toxicity and Safety

While berberine sulfate is generally considered safe, some studies have reported side effects at higher doses. For example, administration of 50 mg/kg in rats caused gastrointestinal disturbances . However, no significant side effects were noted in clinical trials involving human subjects .

Case Studies and Clinical Trials

The following table summarizes key findings from notable studies on berberine sulfate:

StudyPopulationInterventionOutcome
Rabbani et al. (1987)165 adults with ETEC diarrhea400 mg BS single doseReduced stool volume; 42% stopped diarrhea vs. 20% control
Zhang et al. (2020)Patients with ulcerative colitisBerberine vs placeboSignificant reduction in Geboes grade; well tolerated
Various Cancer StudiesMultiple cancer cell linesBerberine treatmentInduced apoptosis; cell cycle arrest observed

Q & A

Q. How can computational tools predict off-target interactions of Berberine sulfate in silico?

  • Answer:
  • Molecular docking: Use AutoDock Vina or Schrödinger to screen against human protein databases (e.g., PDB, ChEMBL).
  • Machine learning: Train models on known alkaloid-target interactions using Random Forest or SVM algorithms.
  • Validation: Confirm predictions via SPR (surface plasmon resonance) binding assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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